2-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one
Description
2-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one is a structurally complex heterocyclic compound featuring two distinct pharmacophores:
- Benzoisothiazol-3-one system: The 1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one group introduces sulfonamide-like electronic properties, enhancing metabolic stability and solubility.
- Hydroxypropyl linker: The 2-hydroxypropyl chain bridges the two aromatic systems, offering conformational flexibility and hydrogen-bonding capacity.
This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and sulfone functionalities.
Properties
IUPAC Name |
2-[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4S/c1-21-16-17-27-26(18-21)29(22-10-4-2-5-11-22)30(23-12-6-3-7-13-23)32(27)19-24(34)20-33-31(35)25-14-8-9-15-28(25)38(33,36)37/h2-18,24,34H,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJHHCRICINFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=O)C6=CC=CC=C6S5(=O)=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-Hydroxy-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one , also known by its CAS number, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C31H26N2O4S
- Molar Mass : 522.614 g/mol
- Structure : The compound features a complex structure with indole and isothiazole moieties, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound may possess several biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It is suggested that the compound inhibits specific enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : The presence of indole derivatives often correlates with interactions at serotonin receptors, which may contribute to its pharmacological effects.
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of similar compounds and indicated that derivatives with isothiazole rings exhibited significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the role of apoptosis induction as a key mechanism .
Antimicrobial Activity
Research conducted by Pharmaceutical Biology demonstrated that compounds similar in structure to the target compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Anti-inflammatory Research
A recent investigation into anti-inflammatory agents noted that compounds containing isothiazole structures can reduce pro-inflammatory cytokine production. This aligns with findings suggesting the target compound may exert similar effects through modulation of NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its structural similarity to known pharmacophores. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit cytotoxic effects on various cancer cell lines. The indole moiety is known for its role in modulating cell signaling pathways associated with cancer progression .
- Antimicrobial Properties : Compounds containing benzothiazole rings have demonstrated broad-spectrum antimicrobial activity. Research indicates that the presence of hydroxyl groups enhances their efficacy against bacterial strains .
Research has identified several biological activities associated with this compound:
- Enzyme Inhibition : Some derivatives have been found to inhibit key enzymes involved in metabolic pathways, which can be useful in developing treatments for metabolic disorders .
- Neuroprotective Effects : Studies indicate that certain benzothiazole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Material Science
The unique chemical structure allows for applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its dioxo functional groups can participate in cross-linking reactions during polymer synthesis .
- Dyes and Pigments : Due to its vivid color properties, the compound can be utilized in the formulation of dyes for textiles and coatings. The stability of the indole structure contributes to the durability of the pigments .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural formula; †Calculated from ’s formula.
Functional and Mechanistic Insights
Electronic and Steric Effects
- The target compound’s benzoisothiazol-3-one sulfone group enhances electron-withdrawing effects compared to the triazinoindole () or pyrazolone () systems. This may improve binding to electrophilic pockets in biological targets .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The diphenyl-substituted indole in the target compound likely increases logP compared to ’s phenoxy-propan-2-ol derivatives (e.g., compound 5, m/z=410), which may affect membrane permeability .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound with high purity?
- Methodological Answer : The synthesis of this indole-isothiazolone hybrid requires multi-step optimization. Key steps include:
- Coupling reactions : Introduce the 5-methyl-2,3-diphenyl-indol-1-yl moiety via nucleophilic substitution under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side products .
- Oxidation and cyclization : Use 1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one precursors with oxidizing agents (e.g., H2O2/AcOH) at 0–5°C to stabilize reactive intermediates .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters: Reaction stoichiometry (1:1.2 molar ratio for coupling), inert atmosphere (N2/Ar), and real-time monitoring via TLC (toluene:EtOAc:H2O = 8.7:1.2:1.1) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural and purity attributes?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3 or DMSO-<i>d</i>6) to confirm regiochemistry of the indole and isothiazolone moieties. Key signals:
- Indole C-2 proton: δ 7.8–8.2 ppm (singlet) .
- Isothiazolone SO2 group: δ 3.1–3.4 ppm (multiplet) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/0.1% TFA) to assess purity (>98%) and detect polar impurities .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize targets based on structural analogs (e.g., thiazolo-triazole-indole hybrids with kinase or antimicrobial activity) .
- In vitro assays :
- Enzyme inhibition : Dose-response curves (0.1–100 µM) against COX-2, EGFR, or CYP450 isoforms .
- Cell viability : MTT assay in cancer (HeLa, MCF-7) and normal (HEK293) cell lines to determine IC50 and selectivity indices .
- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can researchers investigate the binding mechanisms of this compound with target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure real-time binding kinetics (KD, kon/koff) at varying compound concentrations (1 nM–10 µM) .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., PDB ID: LX9 analogs) to resolve binding modes and hydrogen-bonding interactions .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein stability over 100 ns trajectories, focusing on hydrophobic pocket interactions .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply multivariate statistics to identify confounding variables (e.g., assay pH, cell passage number) .
- Dose-response refinement : Test activity under standardized conditions (e.g., 37°C, 5% CO2, serum-free media) with triplicate replicates .
- Off-target profiling : Screen against 50+ GPCRs, ion channels, and transporters (Eurofins Panlabs) to rule out nonspecific effects .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Hydrolytic stability : Incubate in buffer solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via LC-MS/MS, identifying hydrolytic cleavage at the isothiazolone ring .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents. Detect radical intermediates via EPR spectroscopy .
- Microbial degradation : Use OECD 301F test with activated sludge; quantify residual compound via HPLC and metabolite toxicity via Microtox assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
